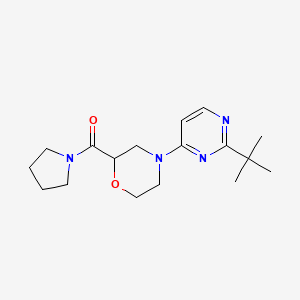![molecular formula C18H27N7 B15119839 6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119839.png)
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol. For instance, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves stirring with an H2 balloon in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar piperazine and pyridazine structure but differs in its functional groups.
6-(tert-Butyl)-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine: This compound has a thieno[3,2-d]pyrimidine ring instead of a pyrimidine ring.
Uniqueness
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its combination of pyridazine, piperazine, and pyrimidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H27N7 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H27N7/c1-18(2,3)14-6-7-15(22-21-14)24-8-10-25(11-9-24)17-12-16(23(4)5)19-13-20-17/h6-7,12-13H,8-11H2,1-5H3 |
InChI-Schlüssel |
NJXIRBCCMDNRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119775.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)

![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15119783.png)
![[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15119809.png)
![1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B15119813.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)

![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15119826.png)
![2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119837.png)
![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119845.png)
